4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide
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Description
“4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . These derivatives have been synthesized and evaluated for their in vitro anti-HIV-1 activity . They contain 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif .
Synthesis Analysis
A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were synthesized . The synthesis involved the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The compounds were evaluated for their in vitro anti-HIV-1 activity .Molecular Structure Analysis
The molecular structure of these compounds involves a keto oxygen atom at the position of C-4 and a nitrogen atom of the thiadiazole or oxadiazole ring moiety . These atoms chelate the Mg2+ ion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . These rings form part of the metal chelation motif .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity . Therefore, it’s possible that this compound may also target HIV-1 related proteins or enzymes.
Mode of Action
Similar compounds have been found to inhibit hiv-1 virus in cell cultures . The compounds bind into the active site of the HIV-1 integrase (IN), a key enzyme in the HIV replication cycle .
Biochemical Pathways
Given its potential anti-hiv-1 activity, it may affect pathways related to viral replication, such as the reverse transcription, integration, gene expression, virion assembly, budding, and maturation of hiv-1 .
Result of Action
Similar compounds have shown moderate inhibitory properties against hiv-1 virus in cell cultures .
Future Directions
Properties
IUPAC Name |
4-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-12(9-13(10)21(24)25)16(22)19-15-11(2)18-14-5-3-4-8-20(14)17(15)23/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJBCJJDWFTGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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